molecular formula C16H17ClN4O B1247184 Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1) CAS No. 471843-75-1

Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1)

Cat. No. B1247184
CAS RN: 471843-75-1
M. Wt: 316.78 g/mol
InChI Key: IILQESWQPZIAGP-HNCPQSOCSA-N
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Description

The compound “Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1)” is a chemical compound that has been studied for its potential applications . It is a derivative of benzamide and pyrrolopyridine .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The exact process can vary depending on the specific requirements of the synthesis . The synthesis process is designed to ensure the correct formation of the benzamide and pyrrolopyridine components .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its benzamide and pyrrolopyridine components . The exact structure can vary depending on the specific synthesis process used .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control to ensure the correct formation of the benzamide and pyrrolopyridine components . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . These properties can influence its behavior in biological systems and its suitability for certain applications .

Scientific Research Applications

Luminescent Properties and Multi-Stimuli Response

Benzamide derivatives, including those similar to the compound , exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds demonstrate multi-stimuli responsive behaviors, which can be used in material science and sensor technology. The properties are influenced by the polarity of solvents, and the compounds show mechanochromic properties (Srivastava et al., 2017).

Synthesis Process Improvements

Research into benzamide derivatives includes improving synthesis processes. For instance, studies have shown that 2-hydroxy-N-(pyridin-4-yl)benzamide can be synthesized with high yield under catalytic action, demonstrating the feasibility of efficient and controllable synthesis methods (Dian, 2010).

Potential Antipsychotic Agents

Certain benzamide derivatives have been evaluated as potential antipsychotic agents. These compounds, including similar structures to the compound of interest, have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for antagonizing specific responses in mice, indicating potential applications in psychiatric medication (Norman et al., 1996).

Catalysis and C-H Bond Activation

Benzamide derivatives are also significant in catalysis, particularly in reactions involving C-H bond activation. They have been used in ruthenium-catalyzed oxidative annulation reactions, showing a wide range of substrate scope and high regioselectivity in the case of unsymmetrical alkynes. This highlights their role in synthetic chemistry, especially in the creation of complex organic molecules (Sagara et al., 2019).

Electrophoretic Separation in Pharmaceutical Analysis

In pharmaceutical analysis, benzamide derivatives are used in capillary electrophoretic separation. This method is effective for separating complex mixtures, which is crucial in quality control and the development of pharmaceuticals (Ye et al., 2012).

Histone Deacetylase Inhibition for Cancer Treatment

Benzamide derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been studied as histone deacetylase (HDAC) inhibitors. These compounds exhibit promising antitumor activity, highlighting their potential use in cancer therapy (Zhou et al., 2008).

Fungicidal Activity and Agrochemical Research

Some benzamide derivatives have shown high fungicidal activity, indicating their potential application in agrochemicals. Functionalization of these compounds can lead to new materials with specific agricultural applications (Minakata et al., 1992).

Future Directions

The future directions for research on this compound could include further studies to understand its mechanism of action and potential applications . Additionally, improvements in the synthesis process could also be explored .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILQESWQPZIAGP-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1)

CAS RN

471843-75-1
Record name Y-39983
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471843751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y-39983
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3304VH0J6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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